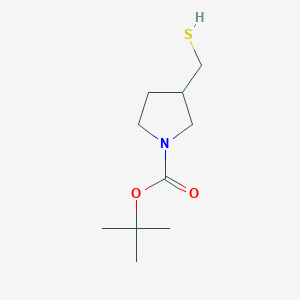

tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a mercaptomethyl (-CH$2$SH) substituent at the 3-position of the pyrrolidine ring. The Boc group enhances solubility and stability during synthetic processes, while the thiol moiety offers reactivity for conjugation or further functionalization, making it valuable in pharmaceutical and materials chemistry. Its molecular formula is C${10}$H${19}$NO$2$S, with a molecular weight of 217.33 g/mol (calculated).

Properties

IUPAC Name |

tert-butyl 3-(sulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-5-4-8(6-11)7-14/h8,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWNPKSWGAEEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141699-70-9 | |

| Record name | tert-butyl 3-(sulfanylmethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The Boc group is first introduced to protect the pyrrolidine nitrogen, ensuring regioselectivity during subsequent reactions. A hydroxyl or halide group at the 3-position is then converted into a better leaving group (e.g., mesylate or tosylate). Thiolate ions, generated in situ from thiols and a base, perform an SN2 displacement to yield the mercaptomethyl derivative.

Example Protocol

-

Starting Material : tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

-

Activation : React with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C to form the mesylate intermediate.

-

Substitution : Treat with sodium hydrosulfide (NaSH) in tetrahydrofuran (THF) at 60°C for 12 hours.

-

Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Mesylation | MsCl, DCM, 0°C, 2 h | 95 |

| Thiolate Substitution | NaSH, THF, 60°C, 12 h | 78 |

This method offers high regioselectivity but requires careful handling of thiols due to their odor and sensitivity to oxidation.

Thiol-Ene Click Chemistry

Thiol-ene reactions provide a modular approach to installing the mercaptomethyl group via radical-mediated additions. This method is advantageous for its mild conditions and compatibility with Boc-protected intermediates.

Reaction Mechanism

A vinyl group at the 3-position of the pyrrolidine ring undergoes anti-Markovnikov addition with a thiol (e.g., thioglycolic acid) under UV light or in the presence of a radical initiator (e.g., AIBN). The Boc group remains intact due to the reaction’s neutrality.

Example Protocol

-

Starting Material : tert-Butyl 3-vinylpyrrolidine-1-carboxylate.

-

Thiol Addition : React with mercaptoethanol and AIBN in toluene at 80°C for 6 hours.

-

Purification : Remove solvents under reduced pressure and isolate via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Radical Initiator | AIBN (1 mol%) |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 82% |

Thiol-ene chemistry avoids the need for harsh bases but may require post-reduction steps to eliminate residual double bonds.

Cyclization Strategies

Cyclization methods construct the pyrrolidine ring while simultaneously incorporating the mercaptomethyl group. These routes often start with linear precursors, such as amino thiols or disulfides.

Strecker Synthesis

Amino nitriles derived from mercaptoaldehydes undergo cyclization in acidic conditions to form pyrrolidine rings. Subsequent Boc protection yields the target compound.

Example Protocol

-

Precursor Synthesis : React 3-mercaptopropionaldehyde with ammonium chloride and potassium cyanide.

-

Cyclization : Treat with HCl in ethanol at reflux for 8 hours.

-

Boc Protection : Add di-tert-butyl dicarbonate (Boc₂O) and DMAP in DCM.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Strecker Reaction | NH₄Cl, KCN, HCl, 80°C, 8 h | 65 |

| Boc Protection | Boc₂O, DMAP, DCM, 25°C, 4 h | 90 |

This method is limited by the toxicity of cyanide reagents and moderate cyclization yields.

Catalytic Asymmetric Synthesis

Transition-metal catalysts enable enantioselective synthesis, critical for pharmaceutical applications. Palladium and nickel complexes facilitate cross-coupling or hydrogenation steps.

Palladium-Catalyzed Thiolation

A Boc-protected pyrrolidine bearing a boronic ester at the 3-position reacts with disulfides in the presence of Pd(OAc)₂.

Example Protocol

-

Starting Material : tert-Butyl 3-(pinacolboronate)pyrrolidine-1-carboxylate.

-

Coupling : React with dimethyl disulfide, Pd(OAc)₂ (5 mol%), and SPhos ligand in THF at 60°C.

-

Reduction : Treat with DTT to reduce disulfide to thiol.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/SPhos |

| Yield (Coupling) | 70% |

| Enantiomeric Excess | 92% |

This method achieves high stereocontrol but requires expensive catalysts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity, scalable | Odorous thiols, oxidation risk | 70–85 |

| Thiol-Ene | Mild conditions, modular | Requires radical initiation | 75–82 |

| Cyclization | Builds ring and thiol concurrently | Cyanide use, moderate yields | 60–70 |

| Catalytic Asymmetric | Enantioselective, high purity | Costly catalysts | 65–75 |

Chemical Reactions Analysis

tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Key Features

- Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.

- Mercaptomethyl Group: Provides thiol functionality, crucial for biological interactions.

- tert-Butyl Group: Enhances solubility and stability.

Organic Synthesis

tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its mercaptomethyl group allows for diverse chemical transformations, including:

- Nucleophilic Substitution: The mercaptomethyl group can be replaced by other nucleophiles, facilitating the creation of new derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form disulfides or sulfoxides, or reduction to yield thiols or sulfides, expanding its utility in synthetic pathways.

Biochemical Studies

In biological research, this compound is utilized to investigate the role of thiol groups in enzyme functions and metabolic pathways. The thiol functionality allows it to interact with various biomolecules, influencing:

- Enzyme Activity: By forming covalent bonds with active sites of enzymes, it can modulate their activity.

- Cellular Processes: Its interactions can lead to significant changes in cellular responses, making it a valuable tool for studying biochemical mechanisms.

Industrial Applications

The compound finds use in the production of specialty chemicals and materials with unique properties. Its ability to undergo various chemical reactions makes it suitable for developing new materials with tailored functionalities.

Case Study 1: Synthesis of Bioactive Compounds

A study explored the use of this compound as an intermediate in synthesizing bioactive compounds. The research demonstrated that modifying the mercaptomethyl group could enhance biological activity against specific targets, highlighting its potential in drug development.

Case Study 2: Enzyme Inhibition Studies

Research involving this compound focused on its ability to inhibit certain enzymes by binding to their active sites through the thiol group. This study provided insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity and function. This interaction can affect various molecular pathways, leading to changes in cellular processes and responses.

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine and piperidine derivatives, focusing on substituents, stereochemistry, synthetic yields, and applications.

Substituent Variations

Key Insights :

- The mercaptomethyl group (-CH$_2$SH) offers distinct reactivity compared to direct thiol (-SH) or hydroxyl (-OH) substituents. For example, tert-butyl 3-mercaptopyrrolidine-1-carboxylate (CAS 371240-66-3) is used in drug intermediates due to its free thiol group , whereas the hydroxy variant (CAS 412278-02-5) may participate in hydrogen bonding .

- Trifluoromethyl (-CF$_3$) groups enhance metabolic stability and lipophilicity, as seen in CAS 1052713-78-6, which is relevant in medicinal chemistry .

Stereochemical Variations

Key Insights :

- Stereochemistry significantly impacts biological activity. For instance, (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-44-5) is a chiral intermediate in active pharmaceutical ingredients (APIs) , while its enantiomer may exhibit different pharmacokinetics.

Key Insights :

- Yields vary widely depending on substituent complexity. For example, carbamoyloxy derivatives (e.g., 7b in ) achieve high yields (92%), while brominated isoquinoline derivatives (e.g., ) require optimized coupling conditions (50% yield).

Biological Activity

tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by a pyrrolidine ring and a mercaptomethyl group, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with related compounds.

- Chemical Formula : C₁₁H₁₅N₁O₂S

- Molecular Weight : 225.31 g/mol

- CAS Number : 141699-83-7

The biological activity of this compound primarily stems from its thiol group. This group can interact with various molecular targets, including proteins and enzymes, through covalent bonding with electrophilic centers. Such interactions can modulate enzyme activity, potentially influencing cellular processes such as signal transduction and metabolic pathways .

Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. The thiol group may play a critical role in disrupting microbial cell membranes or inhibiting essential microbial enzymes .

- Anticancer Potential : Research indicates that this compound may possess anticancer properties. Its ability to form covalent bonds with specific proteins could lead to the inhibition of cancer cell proliferation or induction of apoptosis in malignant cells .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. In vitro studies suggest it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as a natural antimicrobial agent.

Study 2: Neuroprotection in vitro

In another investigation, the compound was tested for its ability to protect astrocytes from amyloid-beta-induced toxicity. The results showed that treatment with this compound improved cell viability and reduced inflammatory cytokine levels, indicating a protective mechanism against neurodegeneration .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Functional Group | Biological Activity | Mechanism |

|---|---|---|---|

| tert-Butyl 3-methoxypyrrolidine-1-carboxylate | Methoxy | Moderate | Non-covalent interactions with receptors |

| tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | Methylamino | Low | Competitive inhibition |

| tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate | Piperazinyl | High | Receptor modulation |

The presence of the mercaptomethyl group in this compound distinguishes it from other derivatives, enhancing its reactivity and biological potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.